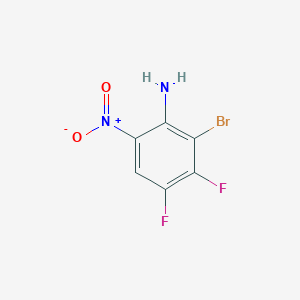

2-Bromo-3,4-difluoro-6-nitroaniline

Overview

Description

2-Bromo-3,4-difluoro-6-nitroaniline is an organic compound with the molecular formula C6H3BrF2N2O2 and a molecular weight of 253.00 g/mol . This compound is characterized by the presence of bromine, fluorine, and nitro functional groups attached to an aniline core. It is commonly used in various fields of research due to its unique chemical properties.

Mechanism of Action

Target of Action

It’s known that nitroaniline compounds often interact with various enzymes and receptors in the body, affecting their function .

Mode of Action

Nitroaniline compounds are generally known to interact with their targets through a variety of mechanisms, including direct binding, inhibition, or modulation of the target’s activity .

Biochemical Pathways

Nitroaniline compounds can potentially affect a wide range of biochemical pathways depending on their specific targets .

Pharmacokinetics

The compound’s molecular weight (2530) and its physical form (white to brown solid) suggest that it may have certain bioavailability characteristics .

Result of Action

The effects would likely depend on the specific targets and pathways affected by the compound .

Action Environment

The action, efficacy, and stability of 2-Bromo-3,4-difluoro-6-nitroaniline can be influenced by various environmental factors. For instance, the compound is relatively stable at room temperature but may decompose under certain conditions . Its solubility in different solvents can also affect its action and efficacy .

Preparation Methods

The synthesis of 2-Bromo-3,4-difluoro-6-nitroaniline typically involves a multi-step process:

Bromination: The addition of a bromine atom to the aromatic ring.

Fluorination: The incorporation of fluorine atoms into the aromatic ring.

Industrial production methods often involve the use of specific catalysts and controlled reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-Bromo-3,4-difluoro-6-nitroaniline undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation to form different products depending on the oxidizing agents used.

Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-3,4-difluoro-6-nitroaniline has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is used in the study of biological processes and as a probe in biochemical assays.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

2-Bromo-3,4-difluoro-6-nitroaniline can be compared with other similar compounds such as:

4-Bromo-2,6-difluoroaniline: This compound has similar functional groups but differs in the position of the nitro group.

2-Fluoro-4-bromo-6-nitroaniline: This compound has a similar structure but with different positions of the fluorine and bromine atoms.

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

Introduction

2-Bromo-3,4-difluoro-6-nitroaniline (C₆H₃BrF₂N₂O₂) is an aromatic compound that has garnered attention for its potential biological activities. This compound features a nitro group, which is often associated with various biological effects, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, synthesizing findings from diverse sources and highlighting relevant case studies.

| Property | Details |

|---|---|

| Chemical Formula | C₆H₃BrF₂N₂O₂ |

| Molecular Weight | 253 g/mol |

| IUPAC Name | This compound |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

The biological activity of this compound can be attributed to its structural characteristics, particularly the presence of the nitro group. Nitro compounds are known to undergo reduction processes within biological systems, leading to the formation of reactive intermediates that can interact with cellular components:

- Nitro Reduction : The nitro group can be reduced to amines or hydroxylamines, which may have different biological activities compared to the parent compound.

- Receptor Interaction : This compound may interact with various receptors and enzymes, potentially modulating their activity and influencing physiological responses.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, showing promising results in inhibiting growth.

- Case Study : In a study assessing the antimicrobial efficacy of nitroanilines, this compound demonstrated an MIC (Minimum Inhibitory Concentration) value of 15 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Preliminary in vitro studies suggest that it may induce apoptosis in cancer cell lines.

- Case Study : A research project reported that treatment with this compound resulted in a significant reduction in cell viability in human breast cancer cells (MCF-7), with IC50 values around 20 µM .

Safety and Toxicity

Despite its potential benefits, safety data indicate that this compound poses certain risks:

Properties

IUPAC Name |

2-bromo-3,4-difluoro-6-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF2N2O2/c7-4-5(9)2(8)1-3(6(4)10)11(12)13/h1H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNHVRINUNRDTQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)Br)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.